Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C13H16F3NO·HCl and a molecular weight of 295.73 g/mol . It is also known by its IUPAC name, (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves several steps. One common method starts with the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime . This intermediate is then reduced using zinc and acetic acid to yield 3-(trifluoromethyl)benzylamine . The final step involves the reaction of this amine with tetrahydro-2H-pyran-4-yl chloride under basic conditions to form the desired product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used in various scientific research fields:
Mechanism of Action
The mechanism of action of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in studying biological pathways . The compound can modulate the activity of its targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties . Similar compounds include:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but lacks the tetrahydro-2H-pyran-4-yl moiety, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenylmethanamine: Similar in structure but without the oxan-4-yl group, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the unique aspects of this compound, making it a valuable compound in scientific research .
Biological Activity
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and an oxan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The molecular formula of this compound is C14H18F3NO·HCl, with a molecular weight of 309.75 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications. The oxan structure contributes to its reactivity, allowing it to participate in nucleophilic substitutions and form salts with acids like hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance binding affinity and influence metabolic pathways. The amine group can engage in various biochemical interactions, contributing to the compound's pharmacological profile.
Antidepressant Effects
Research indicates that compounds with similar structures may exhibit antidepressant properties. The presence of the trifluoromethyl group is often linked to enhanced activity against certain targets involved in mood regulation.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : Moderate inhibition has been observed, which is significant for neuropharmacological applications.
- Cyclooxygenase-2 (COX-2) : Potential anti-inflammatory activity through COX-2 inhibition has been noted, making it a candidate for pain management therapies.
The compound's interactions with these enzymes are supported by kinetic studies and molecular docking analyses, which reveal specific binding interactions facilitated by the trifluoromethyl group .
Study 1: Inhibition of Cholinesterases
A study demonstrated that derivatives of this compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential for treating Alzheimer's disease. For example:
- AChE IC50 : 19.2 μM
- BChE IC50 : 13.2 μM
These findings suggest that the trifluoromethyl substitution enhances the biological activity of similar compounds .
Study 2: COX-2 Inhibition
In vitro assays indicated that this compound exhibited moderate inhibitory effects on COX-2, supporting its potential as an anti-inflammatory agent. The specific interactions between the trifluoromethyl group and enzyme residues were elucidated through molecular docking studies, revealing hydrogen bonding that stabilizes the binding conformation.
Data Summary Table
Biological Activity | Target | IC50 Value | Remarks |
---|---|---|---|
Cholinesterase Inhibition | AChE | 19.2 μM | Potential for Alzheimer's treatment |
BChE | 13.2 μM | Significant neuropharmacological implications | |
COX-2 Inhibition | COX-2 | Moderate | Anti-inflammatory potential |
Properties
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMHGNMGYSSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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